1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester
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Overview
Description
1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with propynyl and bis(1,1-dimethylethyl) ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group may yield aldehydes or ketones, while reduction of the ester groups may produce primary or secondary alcohols.
Scientific Research Applications
1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The propynyl group may participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester groups may also undergo hydrolysis, releasing active intermediates that can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Propynyl-substituted esters: Compounds with propynyl groups attached to ester functionalities.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 3-(2-propyn-1-yl)-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
ditert-butyl 3-prop-2-ynylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-8-9-17(13(19)21-15(2,3)4)10-11-18(12-17)14(20)22-16(5,6)7/h1H,9-12H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQANYAYSBEWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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